![molecular formula C17H17N3O2 B2651061 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396680-81-1](/img/structure/B2651061.png)
2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” seems to be a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
While the exact synthesis process for “2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is not available, a similar compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .科学的研究の応用
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health challenge, and there is a continuous need for effective anti-TB drugs. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). In this context, 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Notably, several compounds from this series demonstrated significant inhibitory effects against MTB H37Ra, with low IC50 values ranging from 1.35 to 2.18 μM . These findings suggest potential therapeutic applications in TB treatment.
Discoidin Domain Receptor 1 (DDR1) Inhibition
The compound’s structure suggests it may interact with specific protein targets. One such target is DDR1, a receptor involved in cell adhesion and migration. Inhibiting DDR1 has implications for cancer therapy, fibrosis, and tissue repair. Researchers have optimized 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives as selective DDR1 inhibitors, aiming for oral bioavailability . Further studies could explore its potential in treating DDR1-related diseases.
Functionalization and Material Science
Pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest, have gained attention in material science due to their photophysical properties. These compounds can be functionalized for various applications, such as organic electronics, sensors, and optoelectronic devices. Researchers have synthesized highly functionalized pyrazolo[1,5-a]pyrimidines, and their versatility makes them promising candidates for innovative materials .
Green Synthesis and Scalability
Efficient and environmentally friendly synthetic routes are crucial for practical applications. Researchers have developed a green synthesis method for novel functionalized compounds, including 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide . The scalability of this reaction has been demonstrated, emphasizing its practicality for large-scale production . This finding opens doors for industrial applications.
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict how a compound interacts with specific proteins. Docking studies with 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives reveal their suitability for further development. Understanding binding interactions informs drug design and optimization .
Cell Viability Assessment
Assessing cytotoxicity is essential for drug safety. Researchers have evaluated the toxicity of active compounds derived from this family. Fortunately, 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives were found to be non-toxic to human cells, making them promising candidates for further investigation .
特性
IUPAC Name |
2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-16-9-4-3-7-14(16)17(21)18-11-13-12-19-20-10-6-5-8-15(13)20/h3-10,12H,2,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELVAXFHJNFZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

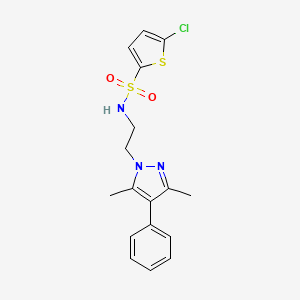
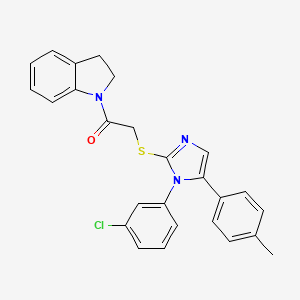
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2650985.png)
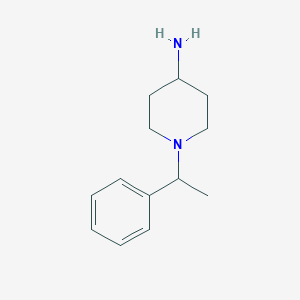
![5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2650990.png)
![1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine](/img/structure/B2650991.png)
![1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2650992.png)
![tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B2650994.png)
![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)
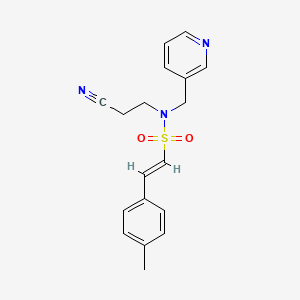
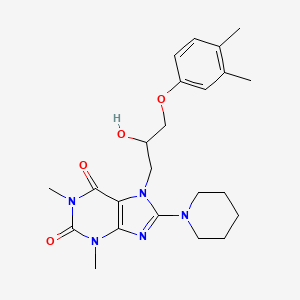
![[2,7]Naphthyridin-4-ylamine](/img/structure/B2650998.png)
![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)